molecular formula C72H114O27 B046009 Periplocoside A CAS No. 114828-46-5

Periplocoside A

Cat. No. B046009
M. Wt: 1411.7 g/mol
InChI Key: RTMAZVHPRZLMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Periplocoside A is a natural compound that is found in the root bark of the plant Periploca sepium. It is a type of cardiac glycoside that has been studied for its potential use in treating various diseases.

Scientific Research Applications

Pharmacological Effects and Quality Evaluation

  • Periplocoside A is one of the significant active components of Periplocae Cortex, showing anti-tumor and cardiac pharmacological activities. This has broad application prospects and provides a scientific basis for the quality evaluation of Periplocae Cortex (Yang et al., 2020).

Insecticidal Activity

  • Periplocoside A has been studied for its insecticidal properties. It affects the digestive system of insects, and research has explored its binding proteins in the midgut of certain insects, indicating potential applications in pest control (Feng et al., 2016).

Immunomodulatory and Anti-inflammatory Effects

  • In studies related to experimental autoimmune encephalomyelitis, Periplocoside A demonstrated significant efficacy by suppressing IL-17 production and inhibiting the differentiation of Th17 cells, suggesting its potential as a treatment for autoimmune disorders (Zhang et al., 2009).
  • It also showed protective effects against concanavalin A-induced hepatitis in mice, reducing inflammatory cytokine productions, which suggests its therapeutic potential in treating autoimmune-related hepatitis (Wan et al., 2008).

Chemical Composition and Metabolism

  • Comprehensive profiling of the chemical components and related metabolites of Periplocae Cortex, including Periplocoside A, was conducted. This study provided valuable information for pharmacodynamics and quality control research (Li et al., 2020).

Potential for Synthetic Applications

  • The total synthesis of Periplocoside A has been a focus of research, highlighting its complex structure and immunosuppressive activities. This synthesis research is crucial for understanding its biological activities and potential therapeutic applications (Zhang et al., 2015).

properties

CAS RN

114828-46-5

Product Name

Periplocoside A

Molecular Formula

C72H114O27

Molecular Weight

1411.7 g/mol

IUPAC Name

[5-hydroxy-2-[6-[6-[6-[7-[1-[17-hydroxy-3-[(4-methoxy-2-methyl-5-oxo-2H-pyran-6-yl)oxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-4'-methoxy-2',9-dimethylspiro[4,5a,6,7,9,9a-hexahydropyrano[3,4-c][1,2,5]trioxepine-3,6'-oxane]-3'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate

InChI

InChI=1S/C72H114O27/c1-34-26-48(77-12)59(75)67(84-34)92-44-20-23-69(10)43(27-44)18-19-45-46(69)21-24-70(11)47(45)22-25-72(70,76)41(8)90-54-31-52-64(39(6)88-54)98-99-71(33-83-52)32-53(81-16)63(40(7)97-71)95-57-29-50(79-14)61(37(4)86-57)93-55-28-49(78-13)60(36(3)85-55)94-56-30-51(80-15)62(38(5)87-56)96-68-66(91-42(9)73)65(82-17)58(74)35(2)89-68/h18,26,34-41,44-47,49-58,60-68,74,76H,19-25,27-33H2,1-17H3

InChI Key

RTMAZVHPRZLMEU-UHFFFAOYSA-N

SMILES

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1C(C(C(C(O1)C)O)OC)OC(=O)C)OC)OC)OC)OC)CO7)O)C)C)OC

Canonical SMILES

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1C(C(C(C(O1)C)O)OC)OC(=O)C)OC)OC)OC)OC)CO7)O)C)C)OC

synonyms

periplocoside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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